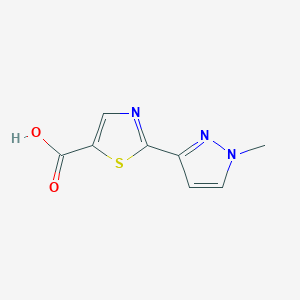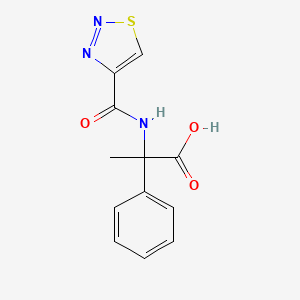
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, anti-tuberculosis, and anti-diabetic properties.
Applications De Recherche Scientifique
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, it has been found to possess anti-tuberculosis activity by inhibiting the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Moreover, it has been found to possess anti-diabetic activity by reducing blood glucose levels in diabetic rats.
Mécanisme D'action
The mechanism of action of N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. For example, it inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the caspase pathway, which is involved in apoptosis. Moreover, it inhibits the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine has been found to exhibit various biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. It also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it inhibits the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Moreover, it reduces blood glucose levels in diabetic rats by increasing insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine is its broad spectrum of biological activities. It can be used in the treatment of various diseases such as inflammation, cancer, tuberculosis, and diabetes. Moreover, it is relatively easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Moreover, it can be used as a lead compound for the development of new analogs with improved biological activities. Additionally, its pharmacokinetics and toxicity can be studied to evaluate its safety and efficacy.
Méthodes De Synthèse
The synthesis of N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine involves the reaction of 2-amino-5-propan-2-yl-1,3,4-thiadiazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is obtained in good yield after purification.
Propriétés
IUPAC Name |
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9(2)11-14-12(16-15-11)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDWWBASRVBVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)

![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)



![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)
![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)

![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)